molecular formula C8H6ClN3O2 B2513674 6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 1501084-74-7

6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B2513674
CAS No.: 1501084-74-7
M. Wt: 211.61
InChI Key: BLMQQEDWCRPGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid is a nitrogen-containing heterocycle . It is a part of the pyrazolopyridine family, which has been evaluated for activity and access to pharmaceutical products . These compounds have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .


Synthesis Analysis

The synthesis of this compound involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .

Scientific Research Applications

Heterocyclic Compounds in CNS Drug Development

Heterocycles containing nitrogen, sulfur, and oxygen atoms, such as pyridines and pyrazolo[3,4-b]pyridines, form a significant class of organic compounds with potential CNS activity. These compounds can serve as lead molecules for synthesizing drugs that may act on the Central Nervous System (CNS), offering potential pathways for novel drug development without the adverse effects associated with many current CNS drugs (Saganuwan, 2017).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, due to their carboxyl functional groups, play a crucial role in biotechnological applications, including acting as inhibitors or substrates in microbial and enzymatic processes. Understanding the mechanisms of inhibition by carboxylic acids is vital for developing robust microbial strains for industrial applications, highlighting the importance of structural studies on carboxylic acid derivatives (Jarboe, Royce, & Liu, 2013).

Environmental and Biochemical Applications

Research on pyridine and pyrazolo[3,4-b]pyridine derivatives demonstrates their significant role in environmental science and biochemistry, including microbial metabolism of these compounds under aerobic and anaerobic conditions. These studies are crucial for understanding the biodegradation pathways of heterocyclic aromatic compounds, which has implications for environmental remediation and pollution control (Kaiser, Feng, & Bollag, 1996).

Antimicrobial and Antioxidant Properties

Natural carboxylic acids derived from plants exhibit significant antimicrobial and antioxidant activities. The structural differences among carboxylic acids, such as the number of hydroxyl groups and the presence of conjugated bonds, play a crucial role in their bioactivity. This information is vital for the development of new antimicrobial and antioxidant agents for various applications (Godlewska-Żyłkiewicz et al., 2020).

Synthesis of Biorenewable Chemicals

Levulinic acid, a carboxylic acid, has been identified as a key building block for synthesizing a wide range of chemicals from biomass. Its functional groups make it versatile for drug synthesis, highlighting the potential of carboxylic acids in reducing drug synthesis costs and improving reaction cleanliness. This points to the broader applicability of carboxylic acids like 6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid in sustainable chemical synthesis (Zhang et al., 2021).

Mechanism of Action

Properties

IUPAC Name

6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-12-7-4(3-10-12)2-5(8(13)14)6(9)11-7/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMQQEDWCRPGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=C(C=C2C=N1)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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